molecular formula C12H8O4 B2861819 4-Formylphenyl 2-furoate CAS No. 75350-30-0

4-Formylphenyl 2-furoate

Cat. No. B2861819
CAS RN: 75350-30-0
M. Wt: 216.192
InChI Key: ALUHEYPQVPMFBV-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-furoate is a chemical compound with the molecular formula C12H8O4 . It has a molecular weight of 216.19 . The IUPAC name for this compound is 4-formylphenyl 2-furoate .

Scientific Research Applications

Antibacterial Activity of Heterocyclic Scaffolds

A study by Abdel‐Galil et al. (2018) utilized 4-Formylphenyl benzoate, a compound related to 4-Formylphenyl 2-furoate, as a precursor for creating heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds exhibited good antibacterial activity against two types of bacteria, with some derivatives showing activity comparable to the standard chemotherapeutic, Ampicillin (Abdel‐Galil, E., Moawad, E. B., El‐Mekabaty, A., & Said, G. E., 2018).

Corrosion Inhibition for Carbon Steel

4-(Phenyldiazenyl)phenyl 2-furoate (PPF), a derivative of 4-Formylphenyl 2-furoate, has been investigated as a corrosion inhibitor for carbon steel in saline waters. The study by Moanță et al. (2013) found that PPF significantly decreased corrosion current densities and increased values of polarization resistance and inhibition efficiency, reaching a maximum of 89.6% at a concentration of 0.1 mmol L−1 (Moanță, A., Tutunaru, B., & Rotaru, P., 2013).

Polymer Synthesis and Biomass Valorization

Research on the valorization of biomass derivatives has identified 2-furoic acid esters, produced from 2-furoic acid (a related compound to 4-Formylphenyl 2-furoate), as valuable in the flavoring and fragrance industry or as synthesis intermediates in the pharmaceutical industry. Escobar et al. (2015) explored the clean esterification of 2-furoic acid using zirconia samples modified with tungstophosphoric acid as recyclable catalysts, demonstrating a green and efficient alternative for converting bio-based 2-furoic acid into valuable esters (Escobar, A., Sathicq, Á., Pizzio, L., Blanco, M., & Romanelli, G., 2015).

Regioselective Catalyzed Arylation

The regioselective palladium(0)-catalyzed arylation of 3-furoate and 3-thiophenecarboxylate esters, which can be considered structurally related to 4-Formylphenyl 2-furoate, has been described by Glover et al. (2003). This process allows for the selective synthesis of either 2-aryl or 5-aryl products, demonstrating the versatility of these furanic compounds in organic synthesis (Glover, B., Harvey, K. A., Liu, B., Sharp, M., & Tymoschenko, M., 2003).

properties

IUPAC Name

(4-formylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-8-9-3-5-10(6-4-9)16-12(14)11-2-1-7-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHEYPQVPMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 2-furoate

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